molecular formula C24H28N8O2 B14169152 Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-

Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-

Cat. No.: B14169152
M. Wt: 460.5 g/mol
InChI Key: GONDQBGXBXPIQL-UHFFFAOYSA-N
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Description

Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be resource-efficient and environmentally friendly. The process involves the reaction of isocyanates or carbamoyl chlorides with ammonia, which can be generated by the reaction of corresponding amines with phosgene . This method, although not the most environmentally friendly, is still widely used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, ammonia, and various organic solvents. The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product .

Major Products Formed

The major products formed from these reactions include various substituted ureas, which have significant applications in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- include:

Uniqueness

What sets Urea, N-ethyl-N’-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]- apart from similar compounds is its unique structure, which combines multiple functional groups, making it a versatile compound with a wide range of applications in various fields of scientific research.

Properties

Molecular Formula

C24H28N8O2

Molecular Weight

460.5 g/mol

IUPAC Name

1-ethyl-3-[4-(4-morpholin-4-yl-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl)phenyl]urea

InChI

InChI=1S/C24H28N8O2/c1-2-25-24(33)28-18-6-4-17(5-7-18)21-29-20-16-32(23-26-9-3-10-27-23)11-8-19(20)22(30-21)31-12-14-34-15-13-31/h3-7,9-10H,2,8,11-16H2,1H3,(H2,25,28,33)

InChI Key

GONDQBGXBXPIQL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5

Origin of Product

United States

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